molecular formula C17H13N5O3 B2765032 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-66-0

7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2765032
CAS No.: 1396686-66-0
M. Wt: 335.323
InChI Key: LWTXNZMSYDPYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrimido[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimido[4,5-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and ketones under catalytic conditions.

    Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the core structure.

    Attachment of the Furylmethyl Group: The final step involves the attachment of the furylmethyl group through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine core, potentially altering its electronic properties.

    Substitution: The phenyl and furylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways.

Medicine

In medicine, 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has shown promise as a potential therapeutic agent. Its interactions with molecular targets such as kinases and receptors are being explored for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents.

    Piperidine Derivatives: These compounds have a piperidine ring instead of a pyrimidine core but exhibit similar biological activities.

Uniqueness

What sets 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of a furan ring, phenyl group, and pyrimido[4,5-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXNZMSYDPYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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